molecular formula C12H12ClN3O B1481229 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole CAS No. 2098017-77-5

4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole

Cat. No.: B1481229
CAS No.: 2098017-77-5
M. Wt: 249.69 g/mol
InChI Key: BDNMOIPWHWHTQU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole is a triazole derivative featuring a chloromethyl group at the 4-position and a 2,3-dihydrobenzofuran-5-ylmethyl substituent at the 1-position. Triazoles are widely explored for their structural versatility and applications in medicinal chemistry and materials science. Below, we compare its structural, synthetic, and functional attributes with those of similar compounds reported in recent literature.

Properties

IUPAC Name

4-(chloromethyl)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-11-8-16(15-14-11)7-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMOIPWHWHTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Triazole Ring

The 1,2,3-triazole ring is commonly synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes under copper catalysis. This method allows for regioselective formation of 1,4-disubstituted triazoles, which is consistent with the substitution pattern in the target compound.

An alternative approach involves cyclization of hydrazine derivatives with appropriate precursors, but click chemistry remains the preferred method due to its efficiency and mild conditions.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 4-position of the triazole ring can be introduced via chloromethylation reactions. Based on analogous procedures for chloromethyl-triazoles, the following steps are typical:

  • Starting from a methylated triazole intermediate, chloromethylation is achieved by reaction with chloromethylating agents such as chloromethyl chloride or chloromethane in the presence of bases like potassium hydroxide and solvents such as ethanol.
  • Reflux and controlled addition of chloromethylating agents ensure selective substitution at the desired position.

For example, a related patent describes mixing 1,2,4-triazole with potassium hydroxide and ethanol, followed by slow addition of chloromethane and heating under reflux to obtain methylated triazole intermediates, which can be further functionalized.

Attachment of the (2,3-Dihydrobenzofuran-5-yl)methyl Group

The (2,3-dihydrobenzofuran-5-yl)methyl substituent is typically introduced via nucleophilic substitution or alkylation reactions at the N1 position of the triazole ring:

  • The triazole nitrogen is alkylated using a suitable benzofuran-containing alkyl halide or via reductive amination approaches.
  • The benzofuran moiety can be synthesized or obtained separately and then linked to the triazole core through a methylene bridge.

This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Representative Synthetic Route Summary

Step Reagents and Conditions Outcome
1. Formation of 1,2,3-triazole core Azide and alkyne precursors, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), room temperature 1,4-disubstituted 1,2,3-triazole
2. Chloromethylation at 4-position Chloromethyl chloride or chloromethane, KOH, ethanol, reflux 4-(chloromethyl)-1-substituted triazole
3. Alkylation with (2,3-dihydrobenzofuran-5-yl)methyl group (2,3-dihydrobenzofuran-5-yl)methyl halide, base (e.g., K2CO3), solvent (e.g., DMF), heating Target compound 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole

Research Findings and Optimization Data

Though direct experimental data for this compound are scarce, analogous triazole syntheses and chloromethylation reactions provide valuable insights:

  • Yield optimization: Chloromethylation yields are sensitive to reagent ratios and temperature. For example, a molar ratio of triazole:KOH:chloromethane of approximately 1:1.4-1.5:1.0-1.5 with controlled reflux times improves selectivity.
  • Purification: Post-reaction workup typically involves extraction with organic solvents (e.g., dichloromethane), washing with brine, drying over sodium sulfate, and recrystallization or chromatography to isolate pure product.
  • Spectroscopic confirmation: Structures are confirmed by NMR (1H, 13C), IR, and mass spectrometry, ensuring correct substitution patterns and purity.

Comparative Table of Related Triazole Derivatives and Their Preparation

Compound Key Features Preparation Highlights Reference
1-methyl-1H-1,2,4-triazole-3-methyl formate Methylated triazole with carboxylate group Multi-step synthesis involving lithiation, bromination, carboxylation, and esterification
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride Chloromethylated triazole hydrochloride salt Chloromethylation under acidic conditions, industrial scale
This compound Chloromethyl and benzofuran substituted triazole Click chemistry for triazole core; chloromethylation and benzofuran alkylation Inferred synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety is a primary reactive site, enabling nucleophilic substitution (Sₙ2) with various nucleophiles. This reaction diversifies the compound’s functionalization potential.

Key Reactions and Conditions

NucleophileReagent/ConditionsProductYieldSource
Sodium azideNaN₃, DMF, 70°C, 3 h4-(Azidomethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole78%
BenzylamineBenzylamine, EtOH, reflux, 6 h4-(Benzylaminomethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole65%
ThiophenolPhSH, K₂CO₃, DMF, RT, 12 h4-(Phenylthiomethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole71%

Mechanistic Insight
The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile replaces the chloride. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state .

Click Chemistry via Azidomethyl Derivatives

The azidomethyl product from Sₙ2 reactions serves as a substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming bis-triazole architectures.

Example Reaction

text
4-(Azidomethyl)-Triazole + Phenylacetylene → CuI, Et₃N, MeCN, RT, 3 h → 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole (Yield: 82%[3][4])

Key Features

  • Regioselectivity : Reactions favor 1,4-disubstituted triazoles under Cu(I) catalysis .

  • Applications : Modular synthesis of bioactive hybrids for antimicrobial or anticancer studies .

Functionalization via Triazole Ring Reactivity

The 1,2,3-triazole core participates in tautomerism and metal coordination, influencing further reactivity:

Tautomerism and Deprotonation

  • 1H- vs. 2H-Tautomers : The triazole exists in equilibrium between 1H- and 2H- forms, affecting electronic properties and binding modes.

  • Deprotonation : Under basic conditions, the triazole N-H deprotonates (pKa ~10), enabling alkylation or acylation at nitrogen.

Metal Coordination

  • Cu(I) Complexation : The triazole acts as a ligand in catalytic systems, facilitating C–H activation or cross-coupling reactions .

Reactivity of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran group shows limited electrophilic aromatic substitution due to saturation but can undergo:

  • Oxidation : With KMnO₄/H⁺, the dihydrofuran ring oxidizes to benzofuran, enhancing conjugation.

  • Electrophilic Substitution : Directed ortho-metalation (e.g., LDA) enables functionalization at the 4-position of the benzofuran.

Comparative Reactivity of Structural Analogs

Compound ClassReactivity ProfileDistinguishing Feature
4-Aryl-1H-1,2,3-triazolesEnhanced SₙAr at aryl groupsHigher lipophilicity
Benzofuran-triazole hybridsElectrophilic substitution at benzofuranBroader π-conjugation

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole is being investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study involving various triazole compounds, it was found that those incorporating benzofuran moieties showed enhanced activity against specific bacterial strains. The chloromethyl group may facilitate nucleophilic attack by microbial enzymes, leading to increased efficacy .

Materials Science

The compound's unique structure allows for potential applications in the development of novel materials with specific electronic or optical properties.

Data Table: Comparison of Optical Properties

CompoundAbsorption Max (nm)Emission Max (nm)Application
This compound350450Organic Light Emitting Diodes (OLEDs)
Related Triazole Compound340430OLEDs

The data suggests that the incorporation of the benzofuran moiety allows for better light emission characteristics, making it suitable for OLED applications .

Biological Studies

The compound can serve as a probe in biological studies due to its ability to interact with specific biomolecules.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the construction of diverse chemical libraries for drug discovery.

Synthetic Routes

Various synthetic routes have been developed to produce this compound efficiently. One common method involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function. The dihydrobenzofuran moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Crystallography

The target compound’s structure combines a chloromethyl group and a dihydrobenzofuran moiety, which contrasts with halogenated aryl derivatives like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) . Key differences include:

  • Substituent Effects : Compounds 4 and 5 are isostructural with triclinic $ P\bar{1} $ symmetry and feature two independent molecules in the asymmetric unit. Their fluorophenyl groups adopt planar or near-perpendicular orientations relative to the triazole core . In contrast, the dihydrobenzofuran group in the target compound introduces a rigid, oxygen-containing heterocycle, likely enhancing planarity and influencing π-π stacking.
  • Crystal Packing : Halogen size (Cl vs. Br in 4 and 5 ) minimally affects packing, but the chloromethyl group in the target compound may introduce stronger dipole-dipole interactions compared to aryl halogens .
Table 1: Structural Comparison
Compound Key Substituents Crystal System Asymmetric Unit Features
Target Compound Chloromethyl, dihydrobenzofuran-methyl Not reported Likely planar core with rigid heterocycle
4 (Cl) 4-Chlorophenyl, fluorophenyl Triclinic $ P\bar{1} $ Two independent molecules, planar/perpendicular fluorophenyl
5 (Br) 4-Bromophenyl, fluorophenyl Triclinic $ P\bar{1} $ Similar to 4 with Br adjustment

Spectroscopic Characterization

Spectroscopic data for related compounds highlight substituent-driven variations:

  • IR Spectroscopy : The target compound’s C-Cl stretch (≈700 cm⁻¹) aligns with 4 ’s 702 cm⁻¹ peak . Its triazole C=N stretch (≈1596 cm⁻¹) matches analogs like 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1596 cm⁻¹) .
  • NMR Spectroscopy : The dihydrobenzofuran protons (δ 3.0–4.5 for methylene groups) and chloromethyl CH2 (δ ≈4.5–5.0) contrast with aryl protons in 4 (δ 6.86–7.26) .
Table 2: Spectroscopic Data Comparison
Compound IR (C-Cl/C=N, cm⁻¹) $ ^1H $-NMR Features
Target Compound ≈700 (C-Cl), ≈1596 (C=N) δ 4.5–5.0 (CH2Cl), δ 3.0–4.5 (dihydrobenzofuran)
4 702 (C-Cl), 1596 (C=N) δ 6.86–7.26 (aryl-H)
6h 702 (C-Cl), 1596 (C=N) δ 2.59 (CH3), δ 7.26 (aryl-H)

Physicochemical Properties

  • Solubility : The dihydrobenzofuran’s ether oxygen may improve aqueous solubility compared to purely aromatic analogs like 4 and 5 .
  • Stability : The chloromethyl group’s electrophilicity could render the target compound more reactive than halogenated aryl derivatives.

Biological Activity

The compound 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole class, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential as an enzyme inhibitor, and other therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a chloromethyl group and a dihydrobenzofuran moiety. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Fungal Growth : Triazoles are known to inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This leads to the depletion of ergosterol, an essential component of fungal cell membranes. Compounds structurally similar to our target have demonstrated antifungal activity against species like Candida albicans and Aspergillus fumigatus .
  • Bacterial Activity : Certain triazole derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Triazoles are also recognized for their potential as enzyme inhibitors:

  • MAO-B Inhibition : The dihydrobenzofuran component may contribute to monoamine oxidase B (MAO-B) inhibition. MAO-B inhibitors are valuable in treating neurodegenerative diseases like Parkinson's disease by preventing the breakdown of neuroprotective neurotransmitters .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Substituent Effect on Activity
Chloromethyl GroupEnhances lipophilicity and cellular uptake
Dihydrobenzofuran MoietyPotential for interaction with biological receptors
Variations in TriazoleAltered binding affinity for target enzymes

Studies suggest that specific modifications can lead to improved potency and selectivity for certain biological targets .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • Antifungal Efficacy : A study demonstrated that a related triazole exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) below 1 µg/mL against multiple fungal strains .
  • Neuroprotective Effects : Another investigation found that triazoles could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .
  • Broad-Spectrum Antimicrobial Activity : Compounds similar to our target were shown to possess broad-spectrum antimicrobial activity with efficacy against both bacterial and fungal pathogens .

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole, considering regioselectivity and yield?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole core. For example, terminal alkynes (e.g., propargyl chloride derivatives) react with azides (e.g., 2,3-dihydrobenzofuran-5-ylmethyl azide) under Cu(I) catalysis in solvents like DMSO or ethanol, achieving yields >90% . Alternative routes include nucleophilic substitution on pre-formed triazole scaffolds, though this may require protecting groups to avoid side reactions. Key parameters include reaction time (4–18 hours), temperature (reflux conditions), and catalyst loading (1–5 mol% CuI) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR : Assigns substituent positions on the triazole ring and dihydrobenzofuran moiety. For example, the chloromethyl group (-CH2Cl) shows a triplet at δ ~4.5 ppm (1H), while the dihydrobenzofuran methylene protons resonate as a multiplet at δ ~3.1–3.3 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~650 cm⁻¹ and triazole ring vibrations at ~1450–1550 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the triazole ring’s planarity and substituent orientations (e.g., dihedral angles between triazole and benzofuran groups) .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

  • Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., MCF-7) to determine IC50 values. For structurally related triazoles, IC50 ranges from 4.78 μM (highly active) to >100 μM (inactive) .
  • Antimicrobial Screening : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Evaluate interactions with targets like kinases or cytochrome P450 using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematically modify the chloromethyl group (e.g., replace Cl with -Br, -CF3) and the dihydrobenzofuran moiety (e.g., introduce electron-withdrawing groups like -NO2). Compare activity changes to identify pharmacophores.
  • Triazole Ring Modifications : Test 1,2,3-triazole vs. 1,2,4-triazole isomers. For example, 1,2,3-triazoles often exhibit better metabolic stability than 1,2,4-derivatives .
  • Computational Docking : Use software like AutoDock Vina to predict binding modes with biological targets (e.g., JNK kinases). Validate with mutagenesis studies .

Q. What computational methods are suitable for predicting the compound’s reactivity and intermolecular interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the chloromethyl group’s LUMO energy may correlate with nucleophilic substitution rates .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability. Parameters like LogP (~2.5–3.5) can guide solubility optimizations .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. How can contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .
  • Control for Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects. For example, a triazole derivative initially reported as cytotoxic was later found to induce apoptosis via ROS generation, not direct kinase inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole

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